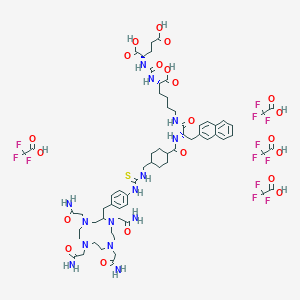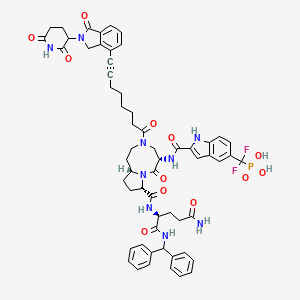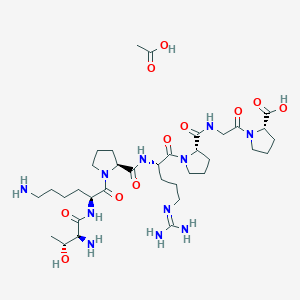
STAT3-IN-13r
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STAT3-IN-13r is a novel inhibitor of STAT3, targeting SH2 domain.
Aplicaciones Científicas De Investigación
Role in Cancer Therapy and Molecular Targeting
STAT3-IN-13r is implicated in various research areas, particularly in cancer therapy. STAT3, the target of STAT3-IN-13r, is a transcription factor pivotal in cellular processes like cell growth and apoptosis. Its deregulation is associated with malignancies such as breast, head, neck, prostate, pancreatic, ovarian, and brain cancers, and melanoma. Targeting STAT3 activation is promising for inhibiting tumor growth and metastasis without affecting normal cells, suggesting its potential as a molecular target for cancer therapy. Extensive clinical research is directed towards finding anti-STAT3 agents with high single-agent activity, indicating the significance of STAT3 as a molecular target in cancer treatment (Santoni et al., 2015).
STAT3's Multifaceted Role and Therapeutic Potential
STAT3's role extends beyond transcriptional regulation. It is intricately linked with cellular metabolism regulation, both transcriptionally and non-transcriptionally. This multifaceted nature of STAT3 makes it a complex yet intriguing target for therapeutic interventions. The profound implications of STAT3 in regulating cellular metabolism highlight the potential consequences and considerations for therapeutic approaches, especially those currently under clinical experimentation (Demaria, Camporeale, & Poli, 2014).
Inhibitory Approaches and Therapeutic Potential
Several approaches are being investigated to inhibit STAT3, such as modulating upstream regulators, regulating RNA, and targeting STAT3 protein at different domains. The focus on small molecule STAT3 inhibitors has been the most explored, with both preclinical and clinical studies underway. This highlights the potential of STAT3 inhibitors as a cancer treatment, promising broad clinical impact (Wang, Crowe, Goldstein, & Yang, 2012).
STAT3 in Sepsis Management
STAT3 also plays a significant role in managing sepsis, a life-threatening organ dysfunction due to dysregulated host responses to infection. As a converging point for multiple inflammatory response pathways, targeting STAT3 in sepsis treatment shows promising therapeutic application. This implies the potential of STAT3 as a future biomarker and therapeutic target for sepsis, shedding light on its multifunctional nature and significance in different therapeutic areas (Lei et al., 2021).
Direct Inhibitors of STAT3
Extensive research on STAT3 has led to the identification of numerous direct inhibitors targeting different STAT3 domains, showcasing a strong interest in this target. The challenge lies in effectively targeting STAT3, given its intricate involvement in multiple cancer aspects. The large number of identified direct STAT3 inhibitors signifies the continuous efforts and advancements in understanding and targeting this complex molecule for cancer therapy (Gelain, Mori, Meneghetti, & Villa, 2019).
Propiedades
Nombre del producto |
STAT3-IN-13r |
|---|---|
Fórmula molecular |
C27H30F2N2O2 |
Peso molecular |
452.5458 |
Nombre IUPAC |
3,5-Bis-(4-fluoro-benzylidene)-4-oxo-cyclohexanecarboxylic acid (2-diethylamino-ethyl)-amide |
InChI |
InChI=1S/C27H30F2N2O2/c1-3-31(4-2)14-13-30-27(33)23-17-21(15-19-5-9-24(28)10-6-19)26(32)22(18-23)16-20-7-11-25(29)12-8-20/h5-12,15-16,23H,3-4,13-14,17-18H2,1-2H3,(H,30,33)/b21-15-,22-16- |
Clave InChI |
UYYOYSFFWXAVCM-BMJUYKDLSA-N |
SMILES |
O=C(C1C/C(C(/C(C1)=C\C2=CC=C(F)C=C2)=O)=C/C3=CC=C(F)C=C3)NCCN(CC)CC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
STAT3-IN-13r |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)